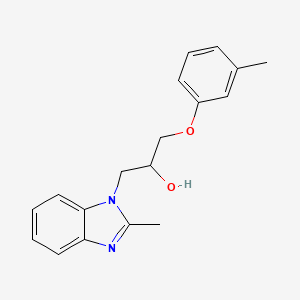
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPPP has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain. This increase in serotonin may be responsible for the antidepressant and anxiolytic effects of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to modulate the activity of dopamine receptors, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic properties. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic properties, which make it an interesting compound for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential for abuse, which may make it difficult to obtain funding for research.
Direcciones Futuras
There are several future directions for research on 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential as a treatment for opioid addiction, which is a growing public health concern. Additionally, further investigation into the mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine may provide insights into its therapeutic properties. Finally, there is potential for the development of new compounds based on the structure of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, which may exhibit improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been investigated for its potential use in treating a range of medical conditions, including depression, anxiety, and addiction. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have potential as a treatment for drug addiction, particularly in the case of opioid addiction.
Propiedades
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIDOQCBJAKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)





